Ethyl 2-methyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 2-methyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-1H-imidazole-4-carboxylate consists of a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . The compound has a molecular weight of 154.17 .Chemical Reactions Analysis
Imidazole derivatives, including Ethyl 2-methyl-1H-imidazole-4-carboxylate, show a broad range of chemical and biological properties . They are key components in the development of new drugs and have been used in a variety of applications .Physical And Chemical Properties Analysis
Ethyl 2-methyl-1H-imidazole-4-carboxylate has a melting point of 136-137 °C and a predicted boiling point of 339.7±15.0 °C . It has a density of 1.171 and is stored in a dry, room temperature environment .Scientific Research Applications
Synthesis of Complex Molecules
Ethyl 2-methyl-1H-imidazole-4-carboxylate is used as a precursor in the synthesis of a wide range of chemical compounds. For example, it has been employed in the synthesis of unsymmetrical polyhydroquinoline derivatives through a one-pot condensation process, demonstrating the compound's utility in facilitating complex chemical transformations (Khaligh, 2014). Additionally, its role in the synthesis of spiro compounds, specifically Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, showcases its application in creating compounds with potential biological activities (Abe et al., 2010).
Chemical Reaction Studies
In the realm of chemical reactions, Ethyl 2-methyl-1H-imidazole-4-carboxylate plays a crucial role as a reactant or catalyst in various chemical processes. It is involved in efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts, highlighting its importance in improving reaction efficiency and selectivity (Grasa et al., 2003). Moreover, the compound is also significant in the study of electrochemical reactions, such as the corrosion inhibition efficiency of related imidazole compounds on different materials, providing insights into its potential applications in materials science (Cruz et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQXJZURFKNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341387 | |
Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-1H-imidazole-4-carboxylate | |
CAS RN |
87326-25-8 | |
Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-methyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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